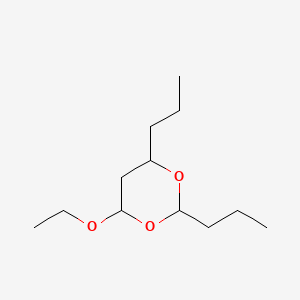4-Ethoxy-2,6-dipropyl-1,3-dioxane
CAS No.: 68298-35-1
Cat. No.: VC18469281
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68298-35-1 |
|---|---|
| Molecular Formula | C12H24O3 |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 4-ethoxy-2,6-dipropyl-1,3-dioxane |
| Standard InChI | InChI=1S/C12H24O3/c1-4-7-10-9-12(13-6-3)15-11(14-10)8-5-2/h10-12H,4-9H2,1-3H3 |
| Standard InChI Key | RPALXJBZCMATOD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CC(OC(O1)CCC)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Ethoxy-2,6-dipropyl-1,3-dioxane is systematically named according to IUPAC guidelines as 4-ethoxy-2,6-dipropyl-1,3-dioxane. Its molecular formula, , reflects a dioxane ring (1,3-dioxane) substituted with an ethoxy group (-OCHCH) at the 4-position and propyl groups (-CHCHCH) at the 2- and 6-positions . The compound’s structural uniqueness arises from the spatial arrangement of these substituents, which influence its reactivity and physical properties.
Table 1: Key Identifiers of 4-Ethoxy-2,6-dipropyl-1,3-dioxane
| Property | Value | Source |
|---|---|---|
| CAS No. | 68298-35-1 | |
| EC Number | 269-558-2 | |
| Molecular Formula | ||
| Molecular Weight | 216.32 g/mol | |
| IUPAC Name | 4-ethoxy-2,6-dipropyl-1,3-dioxane | |
| Canonical SMILES | CCCCC1CC(OC(O1)CCC)OCC |
The compound’s SMILES notation, CCCCC1CC(OC(O1)CCC)OCC, illustrates the dioxane ring (denoted by the "1" and "O1" indices) with propyl and ethoxy branches .
Physical and Chemical Properties
Thermodynamic and Physical Constants
4-Ethoxy-2,6-dipropyl-1,3-dioxane is a liquid at room temperature, with a density slightly below that of water () . Its boiling point (272.3 \pm 35.0 \, ^\circ\text{C}) and flash point (89.9 \pm 23.2 \, ^\circ\text{C}) indicate moderate volatility and flammability, necessitating precautions during storage . The vapor pressure at 25 \, ^\circ\text{C} is negligible (), suggesting low evaporation rates under standard conditions .
Table 2: Physical Properties of 4-Ethoxy-2,6-dipropyl-1,3-dioxane
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | 272.3 \pm 35.0 \, ^\circ\text{C} | |
| Flash Point | 89.9 \pm 23.2 \, ^\circ\text{C} | |
| Vapor Pressure | ||
| Refractive Index | 1.444 |
Solubility and Partition Coefficients
Synthesis and Manufacturing
Industrial Production
Commercial manufacturers produce 4-ethoxy-2,6-dipropyl-1,3-dioxane in batch reactors, with purification achieved via fractional distillation . Scalability challenges may arise from the need to control exothermic reactions during cyclization.
Applications and Industrial Use
Organic Synthesis
The compound’s ether and dioxane functionalities make it a versatile building block in organic chemistry. Potential applications include:
-
Solvent: As a medium for reactions requiring moderate polarity.
-
Protecting Group: Shielding hydroxyl groups during multi-step syntheses.
-
Ligand Design: Coordinating metal ions in catalytic systems.
Industrial Sectors
A 2019 market report highlights its consumption in pharmaceuticals, agrochemicals, and specialty materials . Specific uses may include:
-
Pharmaceuticals: Intermediate in antiviral or anticancer drug synthesis.
-
Agrochemicals: Carrier for pesticide formulations.
-
Polymers: Plasticizer or cross-linking agent.
Table 3: Industrial Applications by Sector
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume